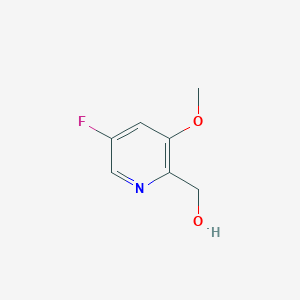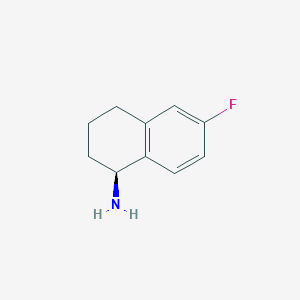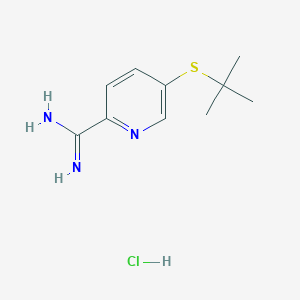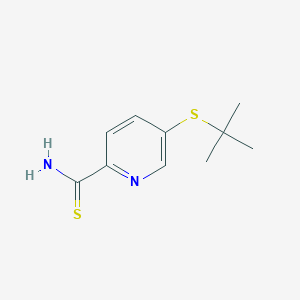![molecular formula C10H17Cl2N7 B1404881 3-エチル-7-ピペラジン-1-イル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン二塩酸塩 CAS No. 1351619-32-3](/img/structure/B1404881.png)
3-エチル-7-ピペラジン-1-イル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン二塩酸塩
説明
This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学的研究の応用
神経保護剤
この化合物は、神経保護剤としての可能性について評価されています。 神経保護は、神経変性疾患、虚血性脳卒中、外傷性脳損傷の治療のための重要な戦略です 。 この化合物のトリアゾール-ピリミジンハイブリッド構造は、神経機能と構造の保護に有望であることが示されており、これは疾患進行の遅延と神経細胞死の減少に不可欠です .
抗神経炎症剤
神経系の炎症は、神経変性疾患を引き起こしたり悪化させたりする可能性があります。この化合物は、有意な抗神経炎症作用を示しました。 神経炎症の主要な担い手であるヒトミクログリア細胞における一酸化窒素(NO)や腫瘍壊死因子α(TNF-α)などの炎症性メディエーターの産生を阻害します .
抗がん活性
ピリミジン誘導体は、その抗がん特性について研究されてきました。この化合物は、そのトリアゾール-ピリミジンハイブリッド構造により、さまざまな癌細胞株に対して試験されています。 これは、細胞増殖を阻害することが示されており、がん治療における潜在的な用途を示唆しています .
抗菌活性
ピリミジン誘導体の抗菌活性は、新しい抗生物質の開発において貴重です。 この化合物の構造は、耐性菌株やその他の病原体に対抗する新しい抗菌剤を作成するために活用できます .
抗酸化特性
酸化ストレスは多くの疾患に関与しており、抗酸化物質は、このストレスを軽減するために不可欠です。 この化合物の潜在的な抗酸化特性は、治療用アプリケーションにおいて、細胞を酸化損傷から保護するために活用できます .
創薬と医薬品化学
この化合物は、その多用途な構造により、創薬と医薬品化学における貴重なツールです。 これは、改善された有効性と副作用の軽減を備えた新しい薬剤を開発するための足場として役立ちます.
バイオテクノロジー研究
バイオテクノロジーでは、この化合物は、酵素阻害、受容体結合、およびその他の生化学的経路の研究に使用できます。 そのユニークな構造により、新しいバイオテクノロジーアプリケーションの探求が可能になります.
新規化合物の合成
この化合物は、幅広い新規化合物を合成するための出発点として役立ちます。 研究者は、さまざまな科学的用途に望ましい特性を持つ新しい分子を作成するために、その構造を変更できます .
作用機序
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . These interactions result in changes that contribute to its neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This results in downstream effects that contribute to its neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
生化学分析
Biochemical Properties
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular responses. For instance, the compound’s interaction with protein kinases can result in the modulation of phosphorylation states of various substrates, thereby influencing downstream signaling events .
Cellular Effects
The effects of 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride on cellular processes are profound. This compound has been observed to impact cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the activity of certain kinases, leading to changes in the phosphorylation status of key signaling molecules. This can result in the modulation of pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival . Additionally, the compound can influence gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s triazolo-pyrimidine structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the context of the interaction. Additionally, the compound can modulate gene expression by binding to transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride have been studied over various time points to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of kinase activity and prolonged changes in gene expression . These long-term effects are particularly relevant for studies involving chronic treatment or repeated dosing.
Dosage Effects in Animal Models
The effects of 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride in animal models vary with dosage. At lower doses, the compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on critical cellular processes and the accumulation of toxic metabolites. Therefore, careful dose optimization is essential for therapeutic applications.
Metabolic Pathways
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion. These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. For example, the compound may be actively transported into cells via membrane transporters, where it can then accumulate in specific cellular compartments . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride is an important factor in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action . For instance, the compound’s presence in the nucleus can facilitate its interaction with transcription factors and other DNA-binding proteins, thereby influencing gene expression.
特性
IUPAC Name |
3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7.2ClH/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16;;/h7,11H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMPNPTWIVPYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)


![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)

![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)

![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)


![potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B1404817.png)

